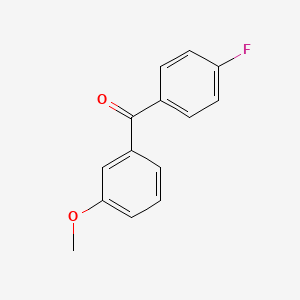

4-Fluoro-3'-methoxybenzophenone

Descripción

Significance of Substituted Benzophenones within Contemporary Chemical Research

The benzophenone (B1666685) framework is a ubiquitous and versatile scaffold in modern chemistry. acs.orggoogle.comossila.com Found in numerous naturally occurring molecules, these compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. acs.orggoogle.comossila.com The adaptability of the benzophenone core allows for substitutions on its aryl rings, which in turn modulates its biological and physicochemical properties. acs.org This tunability makes them valuable building blocks in drug discovery and medicinal chemistry. acs.orgprepchem.com

Beyond pharmaceuticals, substituted benzophenones are crucial in materials science and photochemistry. They can act as photoinitiators for polymerization reactions and are used as UV filters in various applications. google.comossila.com The specific nature and position of the substituent groups on the phenyl rings directly influence the molecule's electronic structure, which is a key determinant of its reactivity and potential applications. acs.orgnbinno.com For instance, halogen-substituted benzophenones are studied for their nonlinear optical properties, which are sensitive to the position of the halogen atom. nih.gov

Research Rationale for Investigating the Unique Structural Features of 4-Fluoro-3'-methoxybenzophenone

The scientific interest in this compound stems from the specific combination of its fluoro and methoxy (B1213986) substituents. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com The fluorine atom's high electronegativity can alter the electronic properties of the molecule, potentially influencing its reactivity and interaction with enzymes or receptors.

Overview of Key Research Trajectories Pertaining to the Chemical Compound and its Analogues

While specific, in-depth research on this compound is not extensively documented, the research trajectories for its analogues are well-established and provide a clear roadmap for its potential applications.

Medicinal Chemistry: Analogues of this compound are widely investigated as therapeutic agents. Substituted benzophenones have been explored as inhibitors of various enzymes and receptors. For example, novel benzophenone structures have been discovered to be potent HIV non-nucleoside reverse transcriptase inhibitors. acs.org Furthermore, kinase inhibitors are a major focus in cancer therapy, and scaffolds containing substituted phenyl rings are common. The FMS-like tyrosine kinase-3 (FLT3) and WEE1 kinase are targets for acute myeloid leukemia, and inhibitors often feature complex substituted aromatic systems. nih.gov Given the advantageous properties conferred by its fluoro and methoxy groups, this compound represents a logical building block for the synthesis of novel kinase inhibitors and other potential drug candidates.

Materials Science and Photochemistry: Benzophenone derivatives are widely used as photocatalysts and building blocks for advanced materials. ossila.com For instance, the related compound 4-Fluoro-4'-methoxybenzophenone is used as a photocatalyst for certain fluorination reactions and in the synthesis of fluorenone derivatives for applications in organic electronics. ossila.com Research into poly(ether ketones), a class of high-performance polymers, also utilizes halogenated and methoxy-substituted benzophenone monomers. The unique substitution pattern of this compound makes it a candidate for the development of new polymers with tailored thermal and electronic properties. Its photosensitive nature, characteristic of the benzophenone core, also suggests potential applications in photolithography and UV-curing technologies. frontiersin.org

Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHBSNACWYCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640558 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46810-62-2 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Elucidation of Molecular Structure of 4 Fluoro 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-3'-methoxybenzophenone, a multi-nuclear NMR approach is essential for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the number and type of hydrogen atoms in a molecule. In benzophenone (B1666685) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (generally between 7.0 and 8.0 ppm) due to the deshielding effect of the benzene (B151609) rings. The specific chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the fluoro-substituted and methoxy-substituted phenyl rings. The protons on the 4-fluorophenyl ring would likely appear as a set of multiplets due to both proton-proton and proton-fluorine couplings. The protons on the 3-methoxyphenyl (B12655295) ring would also exhibit characteristic splitting patterns based on their relative positions. Furthermore, a distinct singlet for the methoxy (B1213986) group protons (–OCH₃) would be anticipated in the upfield region, typically around 3.8 ppm. The integration of these signals would confirm the number of protons in each unique chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the benzophenone core is a key diagnostic signal, typically appearing significantly downfield (around 195 ppm) due to its deshielded nature. The aromatic carbons will resonate in the region of approximately 110-165 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. Similarly, the carbon attached to the methoxy group will have a chemical shift influenced by the oxygen atom, and the methoxy carbon itself will appear as a distinct signal in the upfield region (around 55 ppm).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals.

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides direct information about the electronic environment of the fluorine atom. Furthermore, the coupling between the fluorine atom and the adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the substituent's position.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying functional groups and providing insights into the molecular conformation and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to particular functional groups and bond vibrations.

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A strong band in the region of 1650-1670 cm⁻¹ is indicative of the C=O stretching vibration of the benzophenone ketone group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ range. The C-F stretching vibration, a key indicator of the fluorine substituent, would likely appear as a strong band in the 1100-1250 cm⁻¹ region. Studies on similar halogenated benzophenones have shown that intramolecular hydrogen bonds can influence the position and shape of the C=O stretching band.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Carbonyl C=O | Stretching | 1650 - 1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (methoxy) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1100 - 1250 |

This table presents expected ranges based on typical values for the respective functional groups and may vary slightly for the specific compound.

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the analysis of this compound, the Raman spectrum would also show the characteristic C=O stretching vibration, although it might be weaker than in the IR spectrum. The symmetric breathing modes of the aromatic rings would likely give rise to strong and sharp bands in the Raman spectrum. The C-F bond, while having a strong IR absorption, may show a weaker Raman signal. By comparing the FT-IR and Raman spectra, a more complete assignment of the vibrational modes can be achieved, aiding in the detailed conformational analysis of the molecule. For instance, in studies of substituted benzophenones, both FT-IR and Raman spectroscopy have been crucial in assigning the vibrational modes and understanding the effects of substituents on the molecular structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular weight of this compound and for elucidating its structural components through fragmentation analysis. The expected molecular weight of this compound, with the chemical formula C14H11FO2, is approximately 230.23 g/mol . ambeed.comlabshake.combldpharm.comsigmaaldrich.com

Upon ionization in a mass spectrometer, the molecular ion peak ([M]+•) would be observed at m/z 230. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for benzophenones typically involve cleavage at the carbonyl group. For this compound, two primary fragmentation routes are anticipated:

Formation of the 4-fluorobenzoyl cation: This would occur through the cleavage of the bond between the carbonyl carbon and the methoxyphenyl ring, resulting in a fragment with an m/z of 123.

Formation of the 3-methoxybenzoyl cation: Alternatively, cleavage of the bond between the carbonyl carbon and the fluorophenyl ring would yield a fragment with an m/z of 135.

The relative intensities of these peaks would depend on the relative stability of the corresponding acylium ions. Further fragmentation of these primary ions is also expected. For instance, the 4-fluorobenzoyl cation (m/z 123) could lose a molecule of carbon monoxide (CO) to form a 4-fluorophenyl cation with an m/z of 95. Similarly, the 3-methoxybenzoyl cation (m/z 135) could lose CO to produce a 3-methoxyphenyl cation with an m/z of 107.

A characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) followed by the loss of CO. Thus, the molecular ion could first fragment to an ion at m/z 215, which then loses CO to yield a fragment at m/z 187.

A summary of the expected primary fragment ions in the mass spectrum of this compound is presented below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [C14H11FO2]+• | 230 | Molecular Ion |

| [C7H4FO]+ | 123 | 4-Fluorobenzoyl cation |

| [C8H7O2]+ | 135 | 3-Methoxybenzoyl cation |

| [C6H4F]+ | 95 | Loss of CO from [C7H4FO]+ |

| [C7H7O]+ | 107 | Loss of CO from [C8H7O2]+ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification in Synthesis

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the quality control of this compound synthesis. thermofisher.com It allows for the separation of the main product from any unreacted starting materials, intermediates, and by-products, while the mass spectrometer provides definitive identification of each separated component.

The synthesis of this compound, likely via a Friedel-Crafts acylation or a related coupling reaction, could potentially lead to the formation of isomeric or related impurities. For example, incomplete reaction could leave traces of starting materials such as 4-fluorobenzoyl chloride and methoxybenzene.

Potential by-products that could be identified by GC-MS include other isomers of the product, such as 2'-methoxy or 4'-methoxy substituted benzophenones, arising from non-selective acylation. The retention time of this compound in the gas chromatogram would be specific to its volatility and interaction with the column's stationary phase, allowing for its separation from these closely related compounds. The accompanying mass spectrum for each chromatographic peak would then confirm the identity of the compound. For instance, all isomers of fluoro-methoxybenzophenone would exhibit the same molecular ion peak at m/z 230, but their fragmentation patterns and chromatographic retention times would differ, enabling their unambiguous identification.

The use of an internal standard, such as a deuterated analog of benzophenone, can allow for the precise quantification of the purity of the this compound sample. nih.gov

Advanced Spectroscopic Techniques for Elucidating Electronic Transitions

Advanced spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The benzophenone chromophore is characterized by two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition and a weaker, longer-wavelength band between 330-360 nm attributed to an n → π* transition. The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while the n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

The substituents on the phenyl rings of this compound are expected to influence the position and intensity of these absorption bands. The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the methoxy group, a strong π-donating group, will cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzophenone. The methoxy group, in particular, enhances the electron density of the aromatic system, lowering the energy gap for the π → π* transition.

The n → π* transition is also sensitive to the electronic nature of the substituents. The presence of the electron-donating methoxy group is expected to cause a hypsochromic (blue) shift of this transition.

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is presented below, illustrating the expected electronic transitions.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~260-280 nm | High | π → π |

| ~340-350 nm | Low | n → π |

These advanced spectroscopic analyses provide a comprehensive understanding of the electronic structure of this compound, which is crucial for predicting its photochemical behavior and potential applications in areas such as photochemistry and materials science. ossila.com

Computational and Theoretical Investigations of 4 Fluoro 3 Methoxybenzophenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Substituted Benzophenone (B1666685) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules, including substituted benzophenones. researchgate.netnih.gov This method is favored for its balance of computational cost and accuracy in predicting molecular geometries and energies. nih.gov For a molecule like 4-Fluoro-3'-methoxybenzophenone, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its most stable conformation (ground state geometry). nih.govrsc.org

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. In substituted benzophenones, the dihedral angles between the two phenyl rings and the central carbonyl group are of particular importance as they influence the degree of conjugation and, consequently, the electronic and photophysical properties of the molecule. The presence of a fluorine atom (an electron-withdrawing group) on one ring and a methoxy (B1213986) group (an electron-donating group) on the other is expected to induce specific twists in the molecular backbone. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Analogous Data)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| Phenyl Ring 1 Dihedral Angle | ~25-35° |

| Phenyl Ring 2 Dihedral Angle | ~45-55° |

Note: These values are estimations based on computational studies of similarly substituted benzophenone derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.netnih.gov

For this compound, the HOMO is expected to be predominantly localized on the methoxy-substituted phenyl ring, as the methoxy group is electron-donating. Conversely, the LUMO is anticipated to be concentrated on the fluoro-substituted phenyl ring and the carbonyl group, due to the electron-withdrawing nature of the fluorine atom and the carbonyl oxygen. This separation of the frontier orbitals suggests a charge-transfer character for the lowest electronic transition. nih.gov

The HOMO-LUMO energy gap can be calculated using DFT. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. The presence of both electron-donating and electron-withdrawing groups in this compound is expected to narrow the HOMO-LUMO gap compared to unsubstituted benzophenone. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Analogous Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

Note: These values are estimations based on DFT calculations of similarly substituted benzophenone derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a region of negative potential. researchgate.netdtic.mil Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. The fluorine atom, despite its high electronegativity, can contribute to a complex potential landscape on the aromatic ring. nih.gov This information is critical for understanding how the molecule might interact with other molecules, including in biological systems or in chemical reactions.

Theoretical Studies on Spectroscopic Properties (e.g., UV-Vis Absorption, Vibrational Frequencies)

Computational methods can predict the spectroscopic properties of molecules, providing valuable information for their identification and characterization.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones, can be identified. The substitution pattern is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted benzophenone. researchgate.netnih.gov

Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can also be performed using DFT. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, characteristic vibrational frequencies for the C=O stretch, C-F stretch, and C-O-C stretches of the methoxy group would be predicted. semanticscholar.org

Table 3: Predicted Spectroscopic Data for this compound (Analogous Data)

| Spectroscopic Property | Predicted Value |

| UV-Vis λmax (π→π) | ~280-300 nm |

| UV-Vis λmax (n→π) | ~340-360 nm |

| C=O Vibrational Frequency | ~1650-1670 cm⁻¹ |

| C-F Vibrational Frequency | ~1220-1260 cm⁻¹ |

Note: These values are estimations based on computational studies of similarly substituted benzophenone derivatives.

Photophysical Parameter Prediction and Excited State Dynamics Modeling for Benzophenone Derivatives

The photophysical properties of benzophenone derivatives, such as their behavior upon absorption of light, are of great interest, particularly for applications in photochemistry and as photoinitiators. Computational modeling can provide insights into the excited state dynamics of these molecules.

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). Computational models can predict the lifetime of this excited state and the pathways by which it deactivates. For benzophenones, intersystem crossing (ISC) to a triplet state (T1) is often a highly efficient process. The rate of ISC and the energy of the triplet state can be estimated computationally. These parameters are crucial for understanding the molecule's potential as a photosensitizer. The presence of the fluorine atom can influence the rate of intersystem crossing through spin-orbit coupling effects. researchgate.net The excited state dynamics of benzophenone derivatives are complex and can be influenced by the solvent environment. nih.gov

Structure-Property Relationship Analysis through Advanced Computational Modeling

By systematically studying a series of related molecules, computational modeling can establish quantitative structure-property relationships (QSPR). For substituted benzophenones, QSPR models can correlate structural or electronic parameters (such as the HOMO-LUMO gap, dipole moment, or specific atomic charges) with observable properties like photochemical reactivity or biological activity.

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 3 Methoxybenzophenone

Photochemical Reaction Pathways of Substituted Benzophenones

Benzophenone (B1666685) and its derivatives are renowned for their photochemical activity. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing to a more stable triplet state (T1). bgsu.edu This triplet state, a diradical, is the primary actor in the subsequent photochemical reactions. hilarispublisher.com

Photoreduction Mechanisms to Benzopinacols and Quantum Yield Investigations

A classic photochemical reaction of benzophenones is their reduction to benzopinacols in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. bgsu.edu The process is initiated by the absorption of UV radiation (around 350 nm) by the benzophenone, leading to the formation of the excited triplet state. hilarispublisher.com This diradical then abstracts a hydrogen atom from the solvent, forming a diphenylketyl radical and a solvent-derived radical. hilarispublisher.comacs.org Two diphenylketyl radicals then dimerize to form the benzopinacol (B1666686) product. hilarispublisher.com

Studies have shown that the quantum yield for the photoreduction of benzophenone can be close to 2.0, which implies that the absorption of a single photon leads to the reduction of two benzophenone molecules. acs.org This is explained by a chain reaction mechanism where the ketyl radical formed from the solvent can reduce a ground-state benzophenone molecule, regenerating the benzophenone triplet and propagating the chain. acs.org Quantitative studies on related substituted benzophenones, such as 4-bromo-4'-fluorobenzophenone, have been conducted to determine their photoreduction quantum efficiency. oregonstate.edu For 4-Fluoro-3'-methoxybenzophenone, a similar pathway is expected, though the substitution pattern would influence the precise quantum yield and reaction kinetics.

Investigation of Energy Transfer and Electron Transfer Processes in Photocatalysis

Beyond self-reduction, the excited triplet state of benzophenones can act as a photocatalyst through two primary mechanisms: energy transfer and electron transfer. As a photosensitizer, the excited benzophenone can transfer its triplet energy to another molecule, promoting it to an excited state that can then undergo a specific reaction.

Alternatively, benzophenones can engage in electron transfer processes. It has been shown that photoexcited benzophenone can accept an electron from a suitable donor, like potassium tert-butoxide (KOtBu), to form the blue-colored benzophenone ketyl radical anion. acs.orgstrath.ac.uk This process is initiated by the formation of a complex between the benzophenone and the electron donor, which shifts the absorption spectrum and allows for activation by visible light. strath.ac.ukresearchgate.net The formation of the ketyl radical provides chemical evidence for this electron transfer. acs.org In other systems, the benzophenone triplet state has been observed to act as an electron donor, highlighting its versatile photochemical reactivity. researchgate.net This capacity for photoinduced electron transfer allows this compound to be investigated as a photocatalyst for various organic transformations, such as initiating radical thiol-ene reactions or facilitating fluorination reactions with sources like sulfur hexafluoride. researchgate.netossila.com

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzophenones

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when substituted with strong electron-withdrawing groups, they become electron-deficient and can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comlibretexts.org In this compound, the fluorine-bearing ring is activated towards nucleophilic attack by the powerful electron-withdrawing effect of the carbonyl group. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

Addition: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic system and onto the oxygen atom of the carbonyl group. acgpubs.org

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

A key feature of the SNAr mechanism is the unusual order of leaving group ability for halogens: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon more electrophilic. masterorganicchemistry.comacgpubs.org The strength of the carbon-halogen bond, which is strongest for C-F, is less important as its cleavage occurs in the fast, second step. masterorganicchemistry.com

This reactivity is exploited in polymerization reactions to synthesize poly(ether ketones), where the fluoride (B91410) on a halogenated benzophenone is displaced by a phenoxide nucleophile. rsc.org Studies on the reaction rates of substituted 4-halogenobenzophenones with potassium salts of substituted 4-hydroxybenzophenones have confirmed the bimolecular nature of this SNAr reaction. rsc.org

Cyclization Reactions and Aromatization Processes (e.g., Fluorenone Formation)

Substituted benzophenones can serve as precursors for the synthesis of fluorenones, a class of compounds with important applications in materials science and pharmaceuticals. researchgate.net The formation of the fluorenone core from a benzophenone structure requires an intramolecular cyclization reaction involving the formation of a new carbon-carbon bond between the two aromatic rings.

Several methods have been developed for this transformation. One prominent approach is a palladium-catalyzed dehydrogenative cyclization. ossila.comorganic-chemistry.org This process involves intramolecular C-H bond activation, leading to the formation of the fused ring system with concomitant oxidation. Yields for such reactions can be quite high. ossila.com Other transition-metal-catalyzed cross-coupling reactions starting from benzophenones are also emerging as powerful strategies. beilstein-journals.orgnih.gov

Alternative pathways include acid-mediated intramolecular Friedel-Crafts acylation of related biphenylcarboxylic acids. beilstein-journals.orgnih.gov Furthermore, oxidative cyclization of precursors like 2-(aminomethyl)biphenyls using reagents such as tert-butyl hydroperoxide (TBHP) can yield fluorenones. beilstein-journals.orgnih.gov In this case, the oxidation of the benzylic amino moiety can generate an electrophilic iminium ion or a radical that undergoes cyclization onto the adjacent aromatic ring. beilstein-journals.orgnih.gov For this compound, an intramolecular cyclization would likely proceed via a C-H activation on the methoxy-substituted ring, directed by the carbonyl group, to form a substituted fluorenone.

Oxidation and Reduction Chemistry of the Benzophenone Core

The carbonyl group is the primary site for the oxidation and reduction chemistry of the benzophenone core.

Reduction: The ketone functional group of benzophenone can be readily reduced to a secondary alcohol (diphenylmethanol or benzhydrol). vedantu.com This is a common transformation in organic synthesis, typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vedantu.comzenodo.orgpitt.edu The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. vedantu.com This is followed by protonation of the resulting alkoxide intermediate, usually during an aqueous workup, to yield the alcohol. youtube.comyoutube.com The reaction is generally efficient and high-yielding. pitt.edu

Table 1: Common Reducing Agents for Benzophenone Core

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Diphenylmethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Diphenylmethanol |

Oxidation: The benzophenone core is relatively resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the molecule can be degraded. nih.gov Studies on the oxidation of benzophenone-3 (a related derivative) showed that the reaction involves processes such as hydroxylation of the aromatic rings and, ultimately, cleavage of the carbon-carbon bridge bond connecting the two rings. nih.gov The benzophenone moiety itself can be used as a reagent in Oppenauer-type oxidations to convert secondary alcohols to ketones. organic-chemistry.org

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Halogenated benzophenones are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. youtube.com The fluorine atom in this compound can potentially act as a leaving group in these reactions, although activating a C-F bond for oxidative addition to palladium is more challenging than for other halogens and often requires specialized ligands or conditions.

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound, is a versatile method for forming C-C bonds. A hypothetical Suzuki coupling of this compound with an arylboronic acid would yield a more complex, substituted biaryl ketone.

Other relevant coupling reactions include:

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been demonstrated that benzophenone hydrazone can be coupled with aryl chlorides using a palladium catalyst. sioc-journal.cn

Palladium-Catalyzed Carbonylative Coupling: Unsymmetrical ketones can be synthesized by the palladium-catalyzed oxidative coupling of two different arenes with carbon monoxide. rsc.org This highlights a synthetic route to benzophenone structures rather than a reaction of them.

These coupling reactions provide powerful synthetic routes to modify the structure of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Limited Publicly Available Data on the Specific Chemical Reactivity of this compound

Detailed research findings, including specific kinetic and selectivity data for the chemical compound this compound, are not extensively available in the public domain. While the general principles of substituent effects on the reactivity of benzophenones are well-established in chemical literature, specific mechanistic studies and quantitative data for this particular isomer are scarce.

The electronic properties of the fluorine and methoxy (B1213986) substituents play a crucial role in determining the reactivity of the benzophenone core. The fluorine atom at the 4-position acts as an electron-withdrawing group through its inductive effect, which can influence the electrophilicity of the carbonyl carbon and the reactivity of the fluorinated aromatic ring. Conversely, the methoxy group's position on the second aromatic ring is critical. In the case of the more commonly studied isomer, 4-fluoro-4'-methoxybenzophenone, the para-methoxy group is a strong electron-donating group through resonance, which significantly impacts the electronic environment of the molecule. ossila.com

For this compound, the methoxy group is at the meta position. This positioning alters its electronic influence compared to a para-substituent. While still electron-donating through resonance, the effect is less pronounced at the reaction centers compared to ortho or para substitution. This difference in substituent position is expected to lead to distinct reaction kinetics and selectivity profiles compared to its 4'-methoxy isomer. However, without specific studies on this compound, a detailed, data-driven analysis of these effects is not possible at this time.

General studies on substituted benzophenones indicate that the nature and position of substituents affect their photochemical reactions, such as photoreduction. dntb.gov.ua The interplay of inductive and resonance effects governs the stability of intermediates and transition states, thereby influencing reaction rates and product distributions. stpeters.co.inlibretexts.org For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can enhance the reaction rate.

Due to the lack of specific experimental data and detailed research findings for this compound in the provided search results, a comprehensive discussion on its reaction kinetics and selectivity, including data tables, cannot be formulated. Further experimental and computational studies are required to elucidate the precise influence of the 3'-methoxy and 4-fluoro substituents on the chemical behavior of this specific benzophenone derivative.

Synthesis and Research Applications of 4 Fluoro 3 Methoxybenzophenone Derivatives and Analogues

Design and Synthesis of Novel Benzophenone (B1666685) Analogues with Varied Substitution Patterns

The design and synthesis of novel benzophenone analogues often involve multi-step reactions to introduce a variety of substituents onto the aromatic rings. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and potential biological activity. nih.govmdpi.com

A common synthetic strategy involves the Friedel-Crafts acylation, where an appropriately substituted benzoyl chloride reacts with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst. mdpi.com Another approach is the Grignard reaction, where an arylmagnesium bromide is reacted with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. This method offers a versatile route to asymmetrically substituted benzophenones. google.com

For instance, the synthesis of a series of substituted benzophenone analogues, (2-aroyl-4-methylphenoxy) acetamides, was achieved to investigate their anti-tumor effects. nih.gov Similarly, benzoate-substituted benzophenones have been synthesized through Fries rearrangement followed by benzoylation to explore their anti-inflammatory properties. nih.gov The synthesis of sterically hindered benzophenones has also been accomplished through a [5C + 1C] annulation followed by an iodonation-aromatization sequence. nih.gov

The table below outlines some examples of synthesized benzophenone analogues and their synthetic methodologies.

| Compound | Substituents | Synthetic Method | Reference |

| (2-aroyl-4-methylphenoxy) acetamides | Varied aroyl and acetamide (B32628) groups | Multi-step synthesis | nih.gov |

| Benzoyloxy benzophenones | Benzoate groups | Fries rearrangement and benzoylation | nih.gov |

| Sterically hindered benzophenones | Bulky alkyl or aryl groups | [5C + 1C] annulation and aromatization | nih.gov |

| N-aryl benzophenone imines | para-substituted aryl groups | Condensation | rsc.org |

Exploration of Structure-Reactivity Relationships in Substituted Benzophenones

The substituents on the benzophenone core significantly influence the molecule's electronic properties and, consequently, its chemical reactivity. mdpi.com The nature and position of these substituents can alter the electron density at the carbonyl group and the aromatic rings, affecting reaction rates and mechanisms. qucosa.denih.gov

Quantitative structure-activity relationship (QSAR) studies are often employed to understand the correlation between the structural features of benzophenone derivatives and their chemical or biological activities. qucosa.de For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), which is critical in photochemical reactions where benzophenones act as photosensitizers. mdpi.comnih.gov

The table below summarizes the effects of different substituents on the reactivity of benzophenones.

| Substituent Type | Position | Effect on Reactivity | Reference |

| Electron-donating (e.g., -OCH3) | para | Increases electron density on the aromatic ring, can enhance reactivity in electrophilic aromatic substitution. | mdpi.com |

| Electron-withdrawing (e.g., -F) | para | Decreases electron density, can influence nucleophilic aromatic substitution. | ossila.com |

| Hydroxyl group (-OH) | ortho | Can form intramolecular hydrogen bonds, affecting conformation and photostability. nih.gov | qucosa.denih.gov |

Studies have shown that the substitution pattern is a decisive factor in the biodegradability of benzophenone derivatives. nih.gov For instance, derivatives where both aromatic rings contain substituents tend to have different degradation pathways compared to mono-substituted ones. nih.gov

Development of 4-Fluoro-3'-methoxybenzophenone and its Derivatives as Building Blocks for Complex Molecular Architectures

This compound serves as a valuable intermediate in the synthesis of more elaborate molecular structures. Its distinct substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group on separate rings, allows for selective functionalization and the construction of complex architectures. ossila.combldpharm.comlabshake.com

This compound can be a key intermediate in the synthesis of polysubstituted fluorenone-type compounds. google.com The fluorine substituent can participate in nucleophilic aromatic substitution reactions, while the methoxy group can be cleaved to a hydroxyl group for further derivatization.

The use of substituted benzophenones, including those with fluoro and methoxy groups, as protecting groups for amines in the synthesis of Covalent Organic Frameworks (COFs) has been explored. rsc.org This strategy allows for the construction of highly crystalline and porous materials. rsc.org

Investigation of Heterocyclic Derivatives Incorporating Benzophenone Moieties

The benzophenone framework can be integrated into heterocyclic ring systems to create novel compounds with diverse properties. nih.gov These heterocyclic derivatives often exhibit interesting biological activities and are of interest in medicinal chemistry.

For example, benzophenone-thiazole derivatives have been synthesized and screened for their potential as inhibitors of vascular endothelial growth factor A (VEGF-A). nih.gov The synthesis typically involves the condensation of a benzophenone-containing carboxylic acid with a 2-aminothiazole (B372263) derivative. nih.gov Furthermore, the incorporation of 1,3,4-oxadiazole (B1194373) and triazolothiadiazine moieties into the benzophenone scaffold has led to compounds with antimicrobial activity. nih.gov The synthesis of such compounds often involves multi-step sequences, starting from a functionalized benzophenone.

The table below lists some heterocyclic systems that have been synthesized incorporating a benzophenone moiety.

| Heterocyclic System | Synthetic Approach | Potential Application | Reference |

| Benzophenone-thiazole | Condensation reaction | VEGF-A inhibition | nih.gov |

| Benzophenone-1,3,4-oxadiazole | Cyclization reactions | Antimicrobial agents | nih.gov |

| Benz qucosa.dersc.orgimidazo[1,2-c]pyrido[3',2';4,5]thieno[2,3-e]pyrimidine | Multi-step cyclization | Novel heterocyclic systems | researchgate.net |

The synthesis of these complex heterocyclic structures highlights the versatility of the benzophenone core as a scaffold for creating diverse molecular architectures with potential applications in various fields of chemical research.

Advanced Research Applications of 4 Fluoro 3 Methoxybenzophenone in Specialized Fields

Utilization in Organic Synthesis as a Chemical Intermediate for Fine Chemicals

Benzophenone (B1666685) derivatives are fundamental building blocks in organic synthesis, valued for their reactivity and ability to be incorporated into larger, more complex molecular architectures. 4-Fluoro-3'-methoxybenzophenone, with its distinct substitution pattern, serves as a valuable chemical intermediate for the synthesis of fine chemicals. The presence of fluoro and methoxy (B1213986) groups on the phenyl rings allows for regioselective reactions, providing a pathway to a diverse range of specialized molecules.

The carbonyl group of the benzophenone core is a key reactive site, participating in reactions such as reductions, Grignard reactions, and Wittig reactions to yield a variety of functional groups. Furthermore, the aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further molecular elaboration. For instance, derivatives of benzophenone are used in the synthesis of complex heterocyclic compounds which are scaffolds for pharmaceuticals and agrochemicals. The specific arrangement of the fluoro and methoxy substituents in this compound can influence the electronic properties and reactivity of the molecule, making it a tailored starting material for targeted synthesis.

Research in Organic Electronic Materials

The unique electronic and photophysical properties of benzophenone derivatives have led to their exploration in the field of organic electronics. researchgate.netmdpi.comresearchgate.net The benzophenone core can act as an electron-deficient unit, which is a desirable characteristic for various components in electronic devices. mdpi.com

Exploration as Components in Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, materials that can efficiently absorb light and facilitate charge separation and transport are essential. While specific studies on this compound in OPV devices are not prominent, the general class of benzophenone derivatives is investigated for these applications. The ability to act as an electron acceptor and the inherent photostability of the benzophenone structure are advantageous. The substitution on the phenyl rings can be modified to tune the energy levels (HOMO and LUMO) of the molecule to match other components in the photovoltaic device, thereby optimizing its performance.

Potential in Organic Light-Emitting Diode (OLED) Development

The benzophenone core has garnered significant attention in the development of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comresearchgate.net Benzophenone derivatives are explored both as host materials and as emitters in the emissive layer of OLEDs. mdpi.com Their high triplet energy makes them suitable as host materials for phosphorescent emitters, preventing energy back-transfer and ensuring efficient light emission from the guest molecules.

Furthermore, the benzophenone framework is a key component in the design of thermally activated delayed fluorescence (TADF) emitters. researchgate.netresearchgate.net In these materials, the benzophenone unit can act as an acceptor moiety, which, when combined with a suitable donor, can lead to a small energy gap between the singlet and triplet excited states. This facilitates reverse intersystem crossing (RISC), allowing the harvesting of non-emissive triplet excitons to enhance the device's internal quantum efficiency. The twisted geometry of the benzophenone core can also help in reducing intermolecular interactions, which is beneficial for achieving high emission efficiency in the solid state. mdpi.com

Contributions to Advanced Materials Science

The versatility of the benzophenone structure extends to the broader field of advanced materials science. Substituted benzophenones are used as photoinitiators in polymerization processes to create cross-linked polymer networks for coatings, adhesives, and 3D printing. Their ability to absorb UV light and generate reactive radical species is the basis for these applications.

Moreover, the incorporation of fluorinated benzophenone moieties into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. Research into poly(ether ketone)s, for example, has utilized halogenated benzophenones as monomers. ossila.com The specific properties of this compound, arising from its particular substitution, could be harnessed to create novel polymers and materials with tailored functionalities for advanced applications.

Precursor for Polymer Synthesis (e.g., Polyketones)

The structure of this compound makes it a theoretical candidate for the synthesis of high-performance aromatic polymers like polyketones. The synthesis of these polymers, such as poly(ether ether ketone) (PEEK), often proceeds via nucleophilic aromatic substitution (NAS) polymerization. In this type of reaction, a dihalide monomer activated by adjacent electron-withdrawing groups reacts with a bisphenoxide salt.

The key structural features of this compound relevant for this application are:

The 4-Fluoro Group: The fluorine atom is attached to a phenyl ring that is activated by the electron-withdrawing effect of the ketone's carbonyl group. This activation makes the fluorine atom a good leaving group in a nucleophilic substitution reaction, which is the fundamental step in the chain-growth process for many poly(ether ketone)s. For instance, the high-strength polymer PEEK is produced from monomers like 4,4'-difluorobenzophenone. wikipedia.org

The Benzophenone Core: This rigid, aromatic ketone structure imparts thermal stability and mechanical strength to the resulting polymer backbone.

The 3'-Methoxy Group: This group can be chemically converted to a hydroxyl (phenolic) group. If this conversion is performed prior to polymerization, the molecule could potentially act as an A-B type monomer, where the phenolic end (A) of one molecule reacts with the activated fluoride (B91410) end (B) of another, leading to self-polycondensation.

While commercially significant polyketones are often aliphatic polymers derived from olefins and carbon monoxide, aromatic polyketones represent a class of high-performance engineering plastics. wikipedia.orgresearchgate.net The synthesis of aromatic polyketones using substituted benzophenone derivatives is a well-established strategy. ossila.com The use of palladium catalysts is common in many polyketone synthesis routes. wikipedia.orggoogle.com Therefore, this compound represents a monomer with the potential to introduce specific functionality into the polymer chain.

Development of Functional Materials with Tunable Properties

The incorporation of monomers like this compound into a polymer backbone is a strategy for creating functional materials with tailored characteristics. The pendant 3'-methoxy group is not merely a passive substituent; it serves as a functional handle that can be used to tune the material's properties either in the final polymer or through post-polymerization modification.

Potential for Post-Polymerization Modification: If a polymer is synthesized using this monomer, the methoxy groups along the polymer chain can be demethylated to yield phenolic hydroxyl groups. These hydroxyl groups can then serve as reactive sites for:

Grafting: Attaching other polymer chains or small molecules to modify surface properties, such as hydrophilicity or biocompatibility.

Cross-linking: Creating networks between polymer chains to enhance thermal stability, solvent resistance, and mechanical strength.

Functionalization: Introducing specific functionalities, such as photosensitive groups, catalysts, or chelating agents for metal ions.

The presence of both fluorine and methoxy groups can intrinsically influence the bulk properties of the resulting material. Fluorine incorporation is known to enhance thermal stability, chemical resistance, and modify dielectric properties, which is valuable for applications in electronics and membranes. The methoxy group can improve solubility in certain organic solvents, aiding in material processing. This multi-functionality allows for the development of materials where properties can be precisely tuned for specialized applications, from advanced coatings to functional films in organic electronics. ossila.com

Exploratory Research in Medicinal Chemistry through Chemical Synthesis

Strategic Utilization as a Synthetic Building Block for Novel Chemical Entities

In medicinal chemistry, the diaryl ketone scaffold present in this compound is a common structural motif found in various biologically active compounds. nih.gov The compound's value lies in its multiple reactive sites, which can be selectively addressed to generate diverse libraries of novel molecules for drug discovery programs. nih.gov The strategic presence of fluoro and methoxy groups on different rings offers chemists a versatile platform for creating complex molecular architectures.

The primary reactive sites and their potential synthetic transformations are:

The Ketone Carbonyl: This group can undergo a variety of classical reactions. It can be reduced to a secondary alcohol to form a (4-fluorophenyl)(3-methoxyphenyl)methanol derivative, a core structure in its own right. It can also react with amines to form imines or with hydroxylamine (B1172632) to form oximes, which are common isosteres for carbonyls in drug design.

The Activated 4-Fluorophenyl Ring: The fluorine atom is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles, enabling the synthesis of diverse derivatives. This is a cornerstone of library synthesis in modern medicinal chemistry.

The 3'-Methoxyphenyl Ring: The methoxy group can be cleaved under standard conditions (e.g., using BBr₃) to reveal a phenol. This phenolic hydroxyl group is a highly versatile functional handle, allowing for etherification or esterification to build molecules that might mimic natural products or target specific biological receptors.

The utility of related fluorinated and methoxylated building blocks is well-documented. For example, 3'-Fluoro-4'-methoxyacetophenone is a precursor for synthesizing chalcone (B49325) derivatives, which are known to be active pharmaceutical ingredients (APIs). ossila.com Similarly, fluorinated pyrazoles, which are important in medicinal chemistry, can be synthesized from appropriately functionalized precursors. The structural elements within this compound therefore position it as a valuable starting material for accessing novel chemical space in the search for new therapeutic agents.

| Potential Synthetic Transformations for Medicinal Chemistry | |

|---|---|

| Reactive Site | Potential Reaction & Resulting Structure |

| Ketone Carbonyl | Reduction to form benzhydrols; Reaction with amines to form imines/oximes. |

| 4-Fluoro Group | Nucleophilic Aromatic Substitution with amines, thiols, or alcohols to introduce diversity. |

| 3'-Methoxy Group | Demethylation to a phenol, followed by etherification or esterification for further functionalization. |

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4-fluoro-3'-methoxybenzophenone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. A typical protocol involves reacting a fluorinated benzoyl chloride derivative with a methoxy-substituted aromatic ring in a solvent like nitrobenzene or dichloromethane at 80–90°C . Key optimization parameters include:

- Catalyst stoichiometry : A 1.5:1 molar ratio of AlCl₃ to precursor ensures efficient acylation while minimizing side reactions.

- Temperature control : Maintaining reflux at 80–90°C for 45–60 minutes prevents premature decomposition.

- Work-up : Steam distillation removes high-boiling solvents (e.g., nitrobenzene), followed by recrystallization from ethanol to isolate pure crystals .

(Advanced) How do structural modifications (e.g., fluorine and methoxy substituents) influence the crystallographic packing and thermal stability of benzophenone derivatives?

Methodological Answer:

Fluorine and methoxy groups significantly impact crystal lattice interactions and thermal behavior :

- Hydrogen bonding : Methoxy groups participate in weak C–H···O interactions, while fluorine’s electronegativity enhances dipolar stacking. In (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, intermolecular O–H···O hydrogen bonds stabilize the crystal structure, with phenyl ring dihedral angles averaging 57.45° .

- Thermal stability : Fluorinated benzophenones exhibit higher melting points (e.g., ~180–307°C in copolymers) due to rigid packing, whereas methoxy groups reduce thermal degradation by steric hindrance .

(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorine deshields adjacent carbons).

- X-ray diffraction (XRD) : Resolves crystal structure parameters (e.g., bond lengths: C–F = 1.357 Å, C=O = 1.215 Å) and torsion angles critical for conformational analysis .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted precursors) using reverse-phase C18 columns and ESI+ ionization.

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorptions) during characterization?

Methodological Answer:

Contradictions often arise from isomeric impurities or solvent interactions . Systematic approaches include:

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹³C couplings (e.g., distinguishing para vs. ortho methoxy groups).

- Variable-temperature NMR : Identifies dynamic rotational isomers if peaks broaden or split with temperature changes.

- Control experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts (e.g., quinones from phenolic intermediates) .

(Basic) What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as fluorinated aromatics may exhibit endocrine-disrupting properties .

- Reactivity : AlCl₃ (used in synthesis) is moisture-sensitive; store under nitrogen and quench carefully with acidulated ice water .

(Advanced) How does the electronic nature of substituents (fluoro vs. methoxy) affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine : Acts as a meta-directing group, reducing electron density at the aromatic ring and favoring Suzuki-Miyaura couplings at the para position.

- Methoxy : Ortho/para-directing due to electron donation, but steric hindrance at the methoxy group may limit accessibility.

- Methodology : Use Pd(PPh₃)₄ catalysts with boronic acid partners (e.g., 4-fluoro-3-methoxyphenylboronic acid) in THF/water at 80°C for efficient cross-couplings .

(Basic) What solvent systems are optimal for recrystallizing this compound, and how does polarity affect yield?

Methodological Answer:

- Ethanol : Preferred for high-yield recrystallization (≥90%) due to moderate polarity, dissolving the compound at reflux while allowing slow crystal growth upon cooling .

- Hexane/ethyl acetate mixtures : Useful for removing nonpolar impurities (e.g., unreacted toluene derivatives) via gradient crystallization.

(Advanced) What computational methods (e.g., DFT) are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient regions for enzyme binding (e.g., interactions with cytochrome P450).

- Molecular docking : Screens against target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina. Validate with in vitro assays (e.g., IC₅₀ measurements) .

(Basic) How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Combined TLC and HPLC : Use silica TLC plates (ethyl acetate/hexane, 1:3) for rapid screening, followed by HPLC with UV detection at 254 nm for quantification.

- Elemental analysis : Confirm C/H/F/O ratios within ±0.3% of theoretical values.

(Advanced) What strategies mitigate cyclomer formation during polymer synthesis using this compound monomers?

Methodological Answer:

- High-temperature polymerization : Conduct reactions in N-methylcaprolactam at 225°C to favor linear chain growth over cyclization .

- Dilution control : Maintain monomer concentrations below 0.5 M to reduce intermolecular cyclization.

- Copolymerization : Introduce 4-fluoro-4'-hydroxybenzophenone comonomers to disrupt regular chain folding and suppress cyclomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.